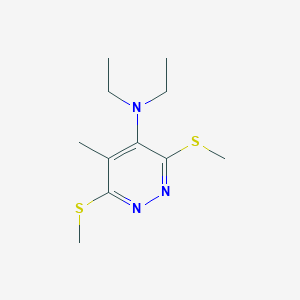
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its unique structure, which includes diethyl, methyl, and methylsulfanyl groups attached to the pyridazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using methylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents like lithium aluminum hydride.
Substitution: The diethylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of diethyl, methyl, and methylsulfanyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3,6-dimethylpyridazin-4-amine: Similar structure but lacks the methylsulfanyl groups.
N,N-Diethyl-5-methylpyridazin-4-amine: Similar structure but lacks the methylsulfanyl groups and has fewer methyl groups.
Uniqueness
N,N-Diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine is unique due to the presence of both diethyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups provides a distinct set of properties that can be leveraged in various applications.
属性
CAS 编号 |
112740-78-0 |
|---|---|
分子式 |
C11H19N3S2 |
分子量 |
257.4 g/mol |
IUPAC 名称 |
N,N-diethyl-5-methyl-3,6-bis(methylsulfanyl)pyridazin-4-amine |
InChI |
InChI=1S/C11H19N3S2/c1-6-14(7-2)9-8(3)10(15-4)12-13-11(9)16-5/h6-7H2,1-5H3 |
InChI 键 |
ITNOJCJKPFWPGD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C(=NN=C1SC)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


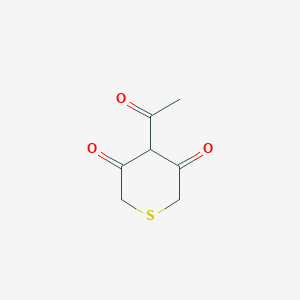

![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
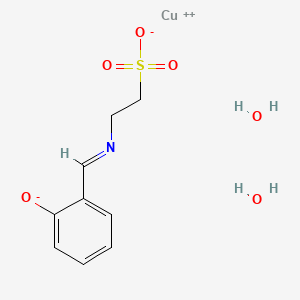
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
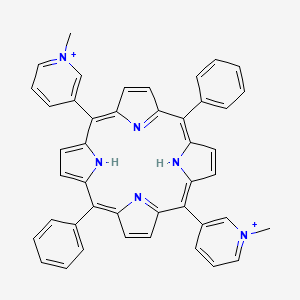
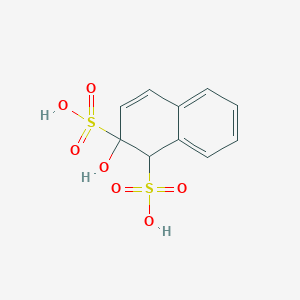
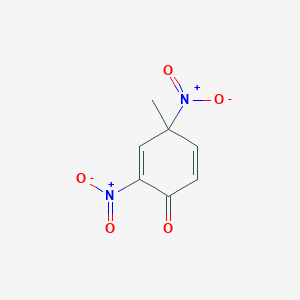

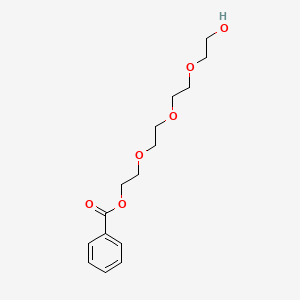
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)

![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
